molecular formula C15H13FN2O2S B5878153 3-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide

3-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide

Cat. No. B5878153
M. Wt: 304.3 g/mol
InChI Key: FPPDBILYMQBQBG-UHFFFAOYSA-N
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Description

3-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide (FMACB) is a chemical compound with potential applications in scientific research. It is a thioamide derivative of benzamide that contains a fluoro-substituent at the 3-position of the benzene ring. The compound has been synthesized and characterized, and its properties and potential applications have been investigated.

Mechanism of Action

The mechanism of action of 3-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide involves binding to the active site of the target enzyme, thereby inhibiting its activity. The fluoro-substituent at the 3-position of the benzene ring enhances the binding affinity of the compound to the enzyme, leading to increased potency.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide are dependent on the specific enzyme that it targets. For example, inhibition of carbonic anhydrases can lead to decreased acid secretion in the stomach, while inhibition of acetylcholinesterases can lead to increased levels of acetylcholine in the brain. Further studies are needed to elucidate the full range of effects of 3-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide on different enzymes and physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 3-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide in lab experiments is its high potency and selectivity for certain enzymes. This allows for more precise targeting of specific biochemical pathways. However, one limitation is the potential for off-target effects, as 3-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide may also bind to other enzymes or proteins with similar active sites.

Future Directions

There are several future directions for research on 3-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide. One potential area of investigation is the development of 3-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide derivatives with improved potency and selectivity for specific enzymes. Another area is the exploration of 3-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide's potential as a therapeutic agent for various diseases, such as Alzheimer's disease and glaucoma. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide on different enzymes and physiological processes.

Synthesis Methods

The synthesis of 3-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride. This intermediate is then reacted with 3-methoxyaniline to form the desired product, 3-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide. The synthesis method has been optimized to yield high purity and high yield of the product.

Scientific Research Applications

3-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have inhibitory activity against certain enzymes, such as carbonic anhydrases and acetylcholinesterases, which are involved in various physiological processes. 3-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide can be used as a lead compound for the development of new drugs that target these enzymes.

properties

IUPAC Name

3-fluoro-N-[(3-methoxyphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S/c1-20-13-7-3-6-12(9-13)17-15(21)18-14(19)10-4-2-5-11(16)8-10/h2-9H,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPDBILYMQBQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-[(3-methoxyphenyl)carbamothioyl]benzamide

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